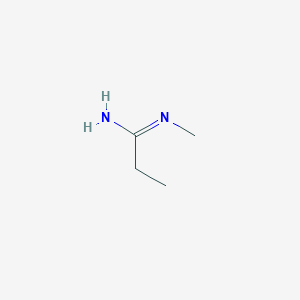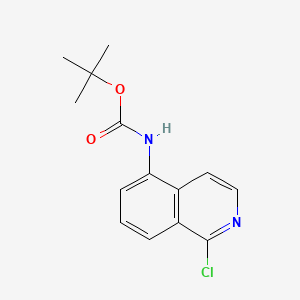
Quinoline, 4-(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(ethylthio)- is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
Skraup Synthesis: This is one of the most common methods for synthesizing quinoline derivatives.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Oxidation: Quinoline, 4-(ethylthio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Quinoline, 4-(ethylthio)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of quinoline, 4-(ethylthio)- involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are essential for DNA replication and repair.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to cell death.
類似化合物との比較
Quinoline, 4-(ethylthio)- can be compared with other quinoline derivatives:
4-Methylquinoline: Similar to quinoline, 4-(ethylthio)- but with a methyl group instead of an ethylthio group, leading to different reactivity and applications.
4-Chloroquinoline: Contains a chlorine atom at the 4-position, which significantly alters its chemical properties and biological activities.
Conclusion
Quinoline, 4-(ethylthio)- is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, due to the presence of the ethylthio group, make it a valuable compound for further study and application.
特性
CAS番号 |
4105-40-2 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC名 |
4-ethylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
InChIキー |
TWFYQXCIOOHQID-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)



![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperazinecarboxylate](/img/structure/B13495378.png)


![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)



![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)

